Cas no 54190-76-0 (2-Hydroxy Imipramine Beta-D-Glucuronide)

2-Hydroxy Imipramine Beta-D-Glucuronide is a glucuronide conjugate of 2-hydroxy imipramine, a major metabolite of the tricyclic antidepressant imipramine. This compound is primarily used in analytical and pharmacological research as a reference standard for studying imipramine metabolism, pharmacokinetics, and drug-drug interactions. Its glucuronidation enhances water solubility, facilitating excretion and serving as a key marker for metabolic profiling. The conjugate's stability and well-characterized structure make it valuable for LC-MS, HPLC, and other chromatographic techniques in clinical and forensic toxicology. Its availability as a high-purity standard ensures reliable quantification and validation of imipramine and its metabolites in biological matrices.
2-Hydroxy Imipramine Beta-D-Glucuronide structure
54190-76-0 structure
Product name:2-Hydroxy Imipramine Beta-D-Glucuronide
CAS No:54190-76-0
MF:C25H32N2O7
MW:472.530787467957
CID:940020
PubChem ID:10874382

2-Hydroxy Imipramine Beta-D-Glucuronide Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy Imipramine b-D-Glucuronide
    • 2-Hydroxy Imipramine β-D-Glucuronide
    • 54190-76-0
    • DTXSID301343856
    • CHEBI:192124
    • (2S,3S,4S,5R,6S)-6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • 2-Hydroxy Imipramine ?-D-Glucuronide
    • 2-Hydroxy Imipramine beta -D-Glucuronide
    • 2-Hydroxy-imipramine glucuronide
    • 2-Hydroxy Imipramine Beta-D-Glucuronide
    • Inchi: InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1
    • InChI Key: CBEJFHYWZSCYSD-LYVDORBWSA-N
    • SMILES: O=C(O)[C@H]4O[C@@H](Oc1ccc3c(c1)CCc2ccccc2N3CCCN(C)C)[C@H](O)[C@@H](O)[C@@H]4O

Computed Properties

  • Exact Mass: 472.22095136g/mol
  • Monoisotopic Mass: 472.22095136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 177-179°C
  • Boiling Point: 714.6±60.0 °C at 760 mmHg
  • Flash Point: 386.0±32.9 °C
  • Vapor Pressure: 0.0±2.4 mmHg at 25°C

2-Hydroxy Imipramine Beta-D-Glucuronide Security Information

2-Hydroxy Imipramine Beta-D-Glucuronide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H943410-2mg
2-Hydroxy Imipramine Beta-D-Glucuronide
54190-76-0
2mg
$ 466.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-209187-1 mg
2-Hydroxy Imipramine β-D-Glucuronide,
54190-76-0
1mg
¥3,685.00 2023-07-10
Biosynth
MH09757-2 mg
2-Hydroxyimipramine b-D-glucuronide
54190-76-0
2mg
$808.50 2023-01-03
SHENG KE LU SI SHENG WU JI SHU
sc-209187-1mg
2-Hydroxy Imipramine β-D-Glucuronide,
54190-76-0
1mg
¥3685.00 2023-09-05
Biosynth
MH09757-5 mg
2-Hydroxyimipramine b-D-glucuronide
54190-76-0
5mg
$1,732.50 2023-01-03
Biosynth
MH09757-10 mg
2-Hydroxyimipramine b-D-glucuronide
54190-76-0
10mg
$2,887.50 2023-01-03
TRC
H943410-5mg
2-Hydroxy Imipramine Beta-D-Glucuronide
54190-76-0
5mg
$ 1143.00 2023-09-07
TRC
H943410-1mg
2-Hydroxy Imipramine Beta-D-Glucuronide
54190-76-0
1mg
$ 276.00 2023-09-07
Biosynth
MH09757-1 mg
2-Hydroxyimipramine b-D-glucuronide
54190-76-0
1mg
$577.50 2023-01-03

Additional information on 2-Hydroxy Imipramine Beta-D-Glucuronide

Research Brief on 2-Hydroxy Imipramine Beta-D-Glucuronide (CAS: 54190-76-0): Recent Advances and Implications

2-Hydroxy Imipramine Beta-D-Glucuronide (CAS: 54190-76-0) is a key metabolite of imipramine, a tricyclic antidepressant widely used in the treatment of depression and anxiety disorders. Recent studies have focused on its pharmacokinetic properties, metabolic pathways, and potential therapeutic implications. This research brief synthesizes the latest findings on this compound, highlighting its significance in drug metabolism and personalized medicine.

A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis employed advanced LC-MS/MS techniques to quantify 2-Hydroxy Imipramine Beta-D-Glucuronide in human plasma samples. The research demonstrated its role as a major Phase II metabolite, with glucuronidation being a critical detoxification pathway. The study also identified significant inter-individual variability in its formation, suggesting the influence of genetic polymorphisms in UGT enzymes.

Recent pharmacological investigations have revealed that 2-Hydroxy Imipramine Beta-D-Glucuronide exhibits modified biological activity compared to its parent compound. While traditionally considered an inactive metabolite, emerging evidence suggests it may contribute to the overall pharmacological profile of imipramine through allosteric modulation of neurotransmitter transporters. This challenges the conventional view of glucuronide metabolites as merely detoxification products.

In the context of therapeutic drug monitoring, a 2024 multicenter study established reference ranges for 2-Hydroxy Imipramine Beta-D-Glucuronide in various patient populations. The findings emphasized the importance of monitoring this metabolite alongside imipramine to optimize treatment outcomes and minimize adverse effects, particularly in patients with impaired glucuronidation capacity.

From a drug development perspective, recent synthetic chemistry advancements have enabled the production of high-purity 2-Hydroxy Imipramine Beta-D-Glucuronide reference standards (CAS: 54190-76-0). These standards are proving invaluable for analytical method validation and in vitro studies investigating drug-drug interactions involving glucuronidation pathways.

The compound's stability profile has been extensively characterized in recent stability-indicating studies. Research published in the Journal of Analytical Chemistry (2024) demonstrated that 2-Hydroxy Imipramine Beta-D-Glucuronide remains stable under typical storage conditions but shows pH-dependent degradation in aqueous solutions, with optimal stability observed at physiological pH.

Emerging applications include the use of 2-Hydroxy Imipramine Beta-D-Glucuronide as a biomarker for assessing UGT enzyme activity in drug metabolism studies. This application is particularly relevant in precision medicine approaches aiming to individualize antidepressant therapy based on metabolic phenotypes.

Future research directions highlighted in recent reviews include investigating the potential enterohepatic recirculation of 2-Hydroxy Imipramine Beta-D-Glucuronide and its impact on imipramine's pharmacokinetics, as well as exploring its interactions with gut microbiota through bacterial β-glucuronidase activity.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited